![molecular formula C26H33BrN6O7 B12788228 Acetamide,N-[6-[(2-bromo-4,6-dinitrophenyl)azo]-1-[2-(2-ethoxyethoxy)ethyl]-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-quinolinyl]- CAS No. 71673-13-7](/img/structure/B12788228.png)
Acetamide,N-[6-[(2-bromo-4,6-dinitrophenyl)azo]-1-[2-(2-ethoxyethoxy)ethyl]-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-quinolinyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-[6-[(2-bromo-4,6-dinitrophenyl)azo]-1-[2-(2-ethoxyethoxy)ethyl]-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-quinolinyl]- is a complex organic compound known for its unique structure and properties This compound is characterized by the presence of multiple functional groups, including an azo group, a brominated phenyl ring, and a quinoline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[6-[(2-bromo-4,6-dinitrophenyl)azo]-1-[2-(2-ethoxyethoxy)ethyl]-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-quinolinyl]- typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Bromination: Introduction of a bromine atom to the phenyl ring.
Nitration: Addition of nitro groups to the brominated phenyl ring.
Azo Coupling: Formation of the azo bond between the brominated, nitrated phenyl ring and the quinoline derivative.
Acylation: Introduction of the acetamide group.
Each step requires specific reaction conditions, such as the use of strong acids or bases, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated control systems are often employed to ensure consistent quality and high throughput.
化学反応の分析
Types of Reactions
Acetamide, N-[6-[(2-bromo-4,6-dinitrophenyl)azo]-1-[2-(2-ethoxyethoxy)ethyl]-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-quinolinyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can target the nitro groups, converting them to amino groups.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (RNH₂) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amino derivatives, while substitution of the bromine atom can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
Acetamide, N-[6-[(2-bromo-4,6-dinitrophenyl)azo]-1-[2-(2-ethoxyethoxy)ethyl]-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-quinolinyl]- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of Acetamide, N-[6-[(2-bromo-4,6-dinitrophenyl)azo]-1-[2-(2-ethoxyethoxy)ethyl]-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-quinolinyl]- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, the azo group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
類似化合物との比較
Similar Compounds
- Acetamide, N-[2-[(2-bromo-6-cyano-4-nitrophenyl)azo]-5-(dipropylamino)phenyl]-
- Acetamide, N-(4-methoxyphenyl)-2-bromo-
- Acetamide, N-(2-iodo-4-methylphenyl)-2-bromo-
Uniqueness
Compared to similar compounds, Acetamide, N-[6-[(2-bromo-4,6-dinitrophenyl)azo]-1-[2-(2-ethoxyethoxy)ethyl]-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-quinolinyl]- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the quinoline moiety, in particular, adds to its versatility and potential for use in various fields.
特性
CAS番号 |
71673-13-7 |
|---|---|
分子式 |
C26H33BrN6O7 |
分子量 |
621.5 g/mol |
IUPAC名 |
N-[6-[(2-bromo-4,6-dinitrophenyl)diazenyl]-1-[2-(2-ethoxyethoxy)ethyl]-2,2,4-trimethyl-3,4-dihydroquinolin-7-yl]acetamide |
InChI |
InChI=1S/C26H33BrN6O7/c1-6-39-9-10-40-8-7-31-23-14-21(28-17(3)34)22(13-19(23)16(2)15-26(31,4)5)29-30-25-20(27)11-18(32(35)36)12-24(25)33(37)38/h11-14,16H,6-10,15H2,1-5H3,(H,28,34) |
InChIキー |
DZLSCJIHAREOKL-UHFFFAOYSA-N |
異性体SMILES |
CCOCCOCCN1C2=CC(=C(C=C2[C@@H](CC1(C)C)C)N=NC3=C(C=C(C=C3Br)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C |
正規SMILES |
CCOCCOCCN1C2=CC(=C(C=C2C(CC1(C)C)C)N=NC3=C(C=C(C=C3Br)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


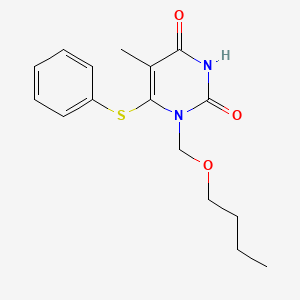
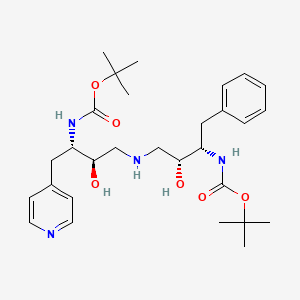

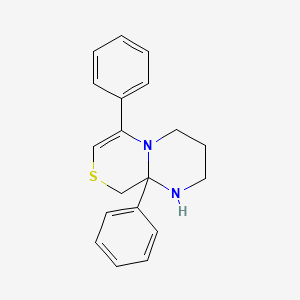

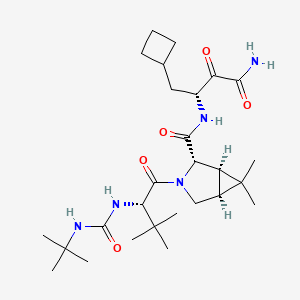

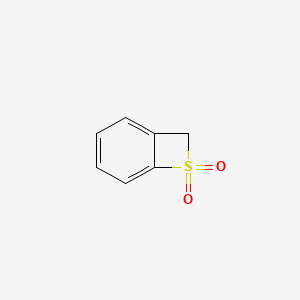
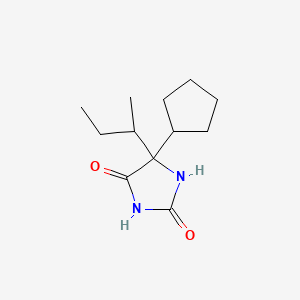
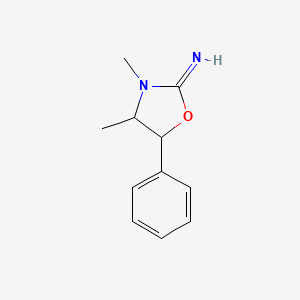
![[2,2-Dimethyl-5-(2-sulfinyl-1,3-dithiolan-4-yl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B12788201.png)


![2-{1-[(Dimethylamino)methyl]cyclohexyl}-2,3-dihydro-4h-1,3-benzoxazin-4-one](/img/structure/B12788222.png)
